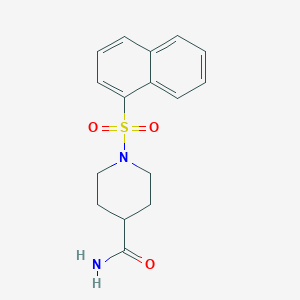
1-(Naphthylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthylsulfonyl)piperidine-4-carboxamide is an organic compound with the molecular formula C16H18N2O3S and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a piperidine ring substituted with an aminocarbonyl group and a naphthylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
1-(Naphthylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthylsulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Naphthylsulfonyl)piperidine-4-carboxamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Naphthylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the naphthylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Naphthylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Aminocarbonyl-1-(1-phenylsulfonyl)piperidine: This compound has a phenylsulfonyl group instead of a naphthylsulfonyl group, which may result in different chemical and biological properties.
4-Aminocarbonyl-1-(1-benzylsulfonyl)piperidine: The presence of a benzylsulfonyl group can influence the compound’s reactivity and interactions with biological targets.
4-Aminocarbonyl-1-(1-tolylsulfonyl)piperidine: The tolylsulfonyl group can affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)13-8-10-18(11-9-13)22(20,21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,17,19) |
Clé InChI |
ZKNAJIDQCBWYJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














